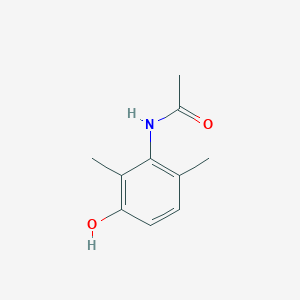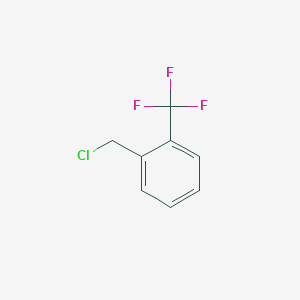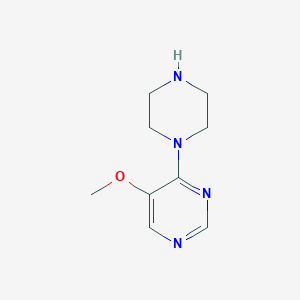
5-甲氧基-4-(哌嗪-1-基)嘧啶
概述
描述
5-Methoxy-4-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H14N4O It is a pyrimidine derivative that features a methoxy group at the 5-position and a piperazine ring at the 4-position
科学研究应用
5-Methoxy-4-(piperazin-1-yl)pyrimidine has several scientific research applications:
Neuroscience: It is used for its neuroprotective and anti-neuroinflammatory activities, targeting neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Antiviral Research: Derivatives of this compound have shown potential antiviral activities, inhibiting viral replication in cell models.
Cancer Research: It is part of studies focusing on protein kinase inhibitors for cancer treatment, showing anticancer activity by selectively inhibiting protein kinases involved in cancer cell proliferation.
Antioxidant Studies: The compound and its derivatives are studied for their antioxidant properties, valuable in combating oxidative stress-related diseases.
Antimicrobial Research: It is investigated for its antimicrobial activity, crucial in the development of new antibiotics.
作用机制
Target of Action
Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease . Acetylcholinesterase (AChE) is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain, playing an important role in learning and memory .
Mode of Action
Related compounds have shown to inhibit ache, thereby increasing the level of ach in the brain, which can enhance cognition functions .
Biochemical Pathways
Related compounds have shown to affect the cholinergic neurotransmission by inhibiting ache, thereby modulating acetylcholine and enhancing cognition functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine typically involves the reaction of 5-methoxypyrimidine with piperazine. One common method includes the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-Methoxy-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering the piperazine ring.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or piperazine ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors for Alzheimer’s disease.
4-Methoxyphenylpiperazine: Known for its inhibitory effects on various enzymes.
Piperazine Chrome-2-one Derivatives: Exhibits antimicrobial activity.
Uniqueness
5-Methoxy-4-(piperazin-1-yl)pyrimidine stands out due to its versatile applications across multiple fields, including neuroscience, antiviral research, cancer research, antioxidant studies, and antimicrobial research. Its unique combination of a methoxy group and a piperazine ring in the pyrimidine core contributes to its diverse biological activities and potential therapeutic applications.
属性
IUPAC Name |
5-methoxy-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMFVGRBITWGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439574 | |
| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141071-86-5 | |
| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
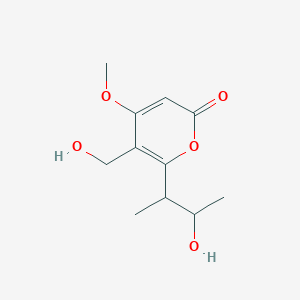
![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)
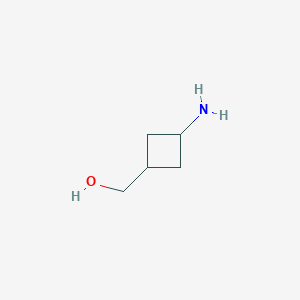
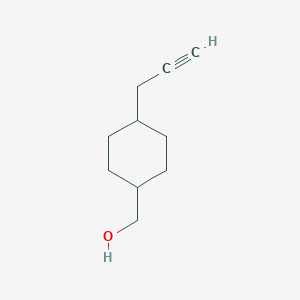
![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)

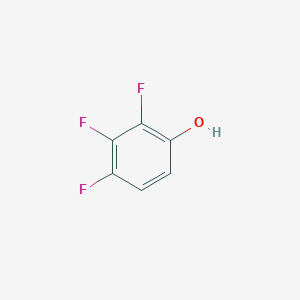
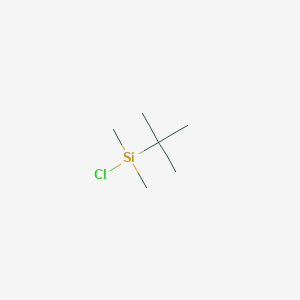
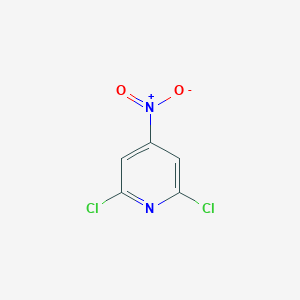
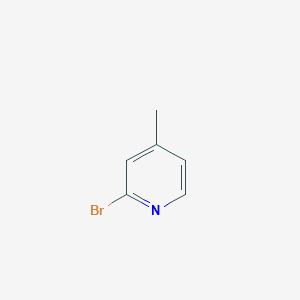
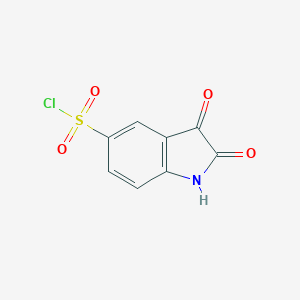
![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)
